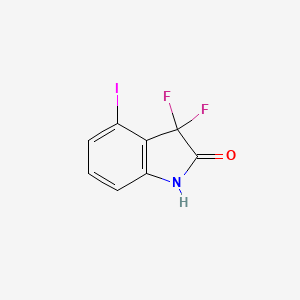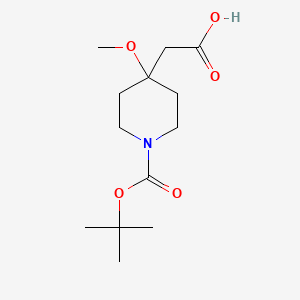
2-(1-Tert-butoxycarbonyl-4-methoxy-4-piperidyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Tert-butoxycarbonyl-4-methoxy-4-piperidyl)acetic acid is a chemical compound with the molecular formula C13H23NO5. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the addition of an acetic acid moiety to the piperidine ring .
Industrial Production Methods
the synthesis generally follows standard organic synthesis protocols, including the use of protecting groups, selective functionalization, and purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(1-Tert-butoxycarbonyl-4-methoxy-4-piperidyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a ketone, while reduction can yield an alcohol .
Scientific Research Applications
2-(1-Tert-butoxycarbonyl-4-methoxy-4-piperidyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-Tert-butoxycarbonyl-4-methoxy-4-piperidyl)acetic acid involves its interaction with specific molecular targets. The Boc group protects the nitrogen atom, allowing selective reactions at other positions on the molecule. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Used as a semi-flexible linker in PROTAC development.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: Used in metal-catalyzed cross-coupling reactions.
Uniqueness
2-(1-Tert-butoxycarbonyl-4-methoxy-4-piperidyl)acetic acid is unique due to its specific functional groups, which allow for selective reactions and interactions. The combination of the Boc-protected piperidine ring and the methoxy group provides a versatile scaffold for various chemical transformations .
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-13(18-4,6-8-14)9-10(15)16/h5-9H2,1-4H3,(H,15,16) |
InChI Key |
BSMSNLLADZYSQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


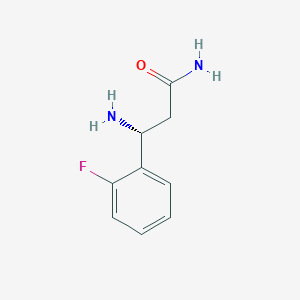

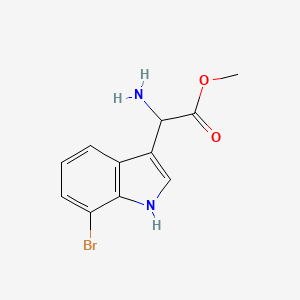
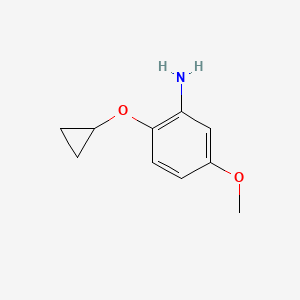
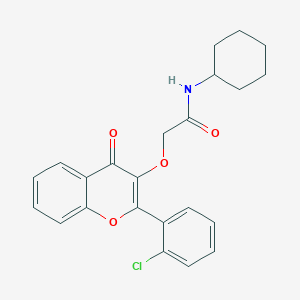
![3-Bromo-2-methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B13327849.png)
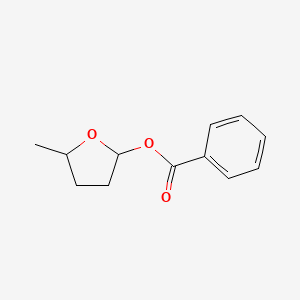
![(S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13327863.png)
![2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one](/img/structure/B13327872.png)
![2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13327879.png)
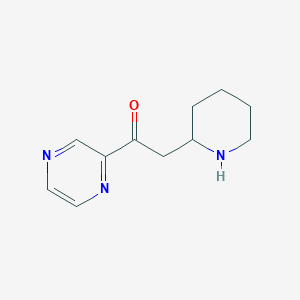
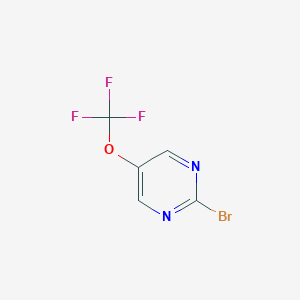
![6-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13327900.png)
